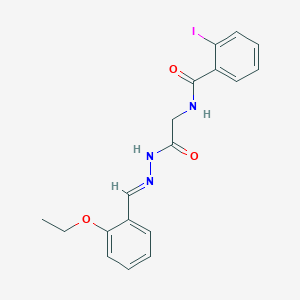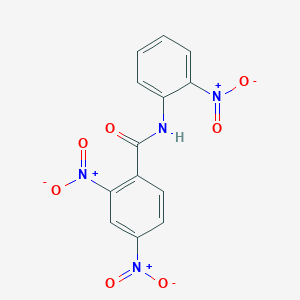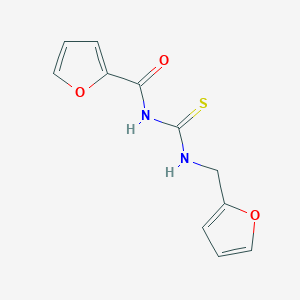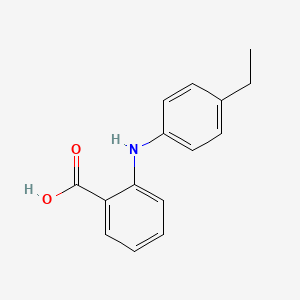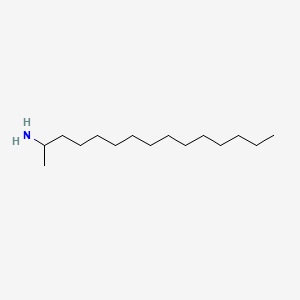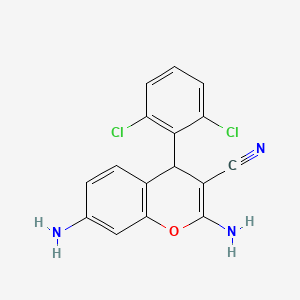
2,7-diamino-4-(2,6-dichlorophenyl)-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Diamino-4-(2,6-dichlorophenyl)-4H-chromene-3-carbonitrile is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of amino groups at positions 2 and 7, a dichlorophenyl group at position 4, and a carbonitrile group at position 3 of the chromene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-diamino-4-(2,6-dichlorophenyl)-4H-chromene-3-carbonitrile typically involves the reaction of 2,6-dichlorobenzaldehyde with malononitrile and a suitable amine under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the chromene ring. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Diamino-4-(2,6-dichlorophenyl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms on the dichlorophenyl group.
Major Products
Oxidation: Nitro derivatives of the chromene compound.
Reduction: Amine derivatives of the chromene compound.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its cytotoxic effects on cancer cell lines, showing potential as an antitumor agent.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,7-diamino-4-(2,6-dichlorophenyl)-4H-chromene-3-carbonitrile involves its interaction with cellular targets to exert its biological effects. The compound has been shown to inhibit mitosis and disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells . The presence of the dichlorophenyl group enhances its lipophilicity, allowing it to effectively penetrate cell membranes and reach its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile: Known for its antiproliferative activity.
2-Amino-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile: Exhibits cytotoxic and apoptotic effects on various cancer cell lines.
3-Amino-1-(4-chlorophenyl)-1H-benzo[f]chromene-3-carbonitrile: Another chromene derivative with significant antitumor activity.
Uniqueness
2,7-Diamino-4-(2,6-dichlorophenyl)-4H-chromene-3-carbonitrile stands out due to the specific substitution pattern on the chromene ring, which contributes to its unique biological activity and potential therapeutic applications. The presence of both amino and dichlorophenyl groups enhances its ability to interact with biological targets and exhibit potent antitumor effects.
Propriétés
Formule moléculaire |
C16H11Cl2N3O |
|---|---|
Poids moléculaire |
332.2 g/mol |
Nom IUPAC |
2,7-diamino-4-(2,6-dichlorophenyl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C16H11Cl2N3O/c17-11-2-1-3-12(18)15(11)14-9-5-4-8(20)6-13(9)22-16(21)10(14)7-19/h1-6,14H,20-21H2 |
Clé InChI |
SQNVSKVIMSIOLL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


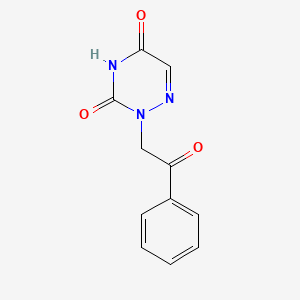


![Ethyl [formyl(1-phenylethyl)amino]acetate](/img/structure/B15081989.png)

![3-(1H-benzimidazol-1-yl)-N'-[(E)-(2-chlorophenyl)methylidene]propanehydrazide](/img/structure/B15082015.png)
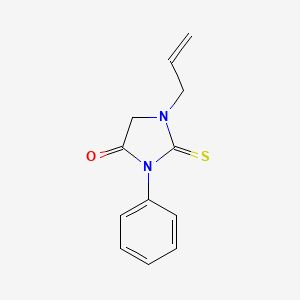
![ethyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15082025.png)
